molecular formula C9H8N2O3 B2848730 methyl 2-amino-1,3-benzoxazole-4-carboxylate CAS No. 1007112-51-7

methyl 2-amino-1,3-benzoxazole-4-carboxylate

Cat. No.: B2848730
CAS No.: 1007112-51-7
M. Wt: 192.174
InChI Key: JPOWPIRBUDTROX-UHFFFAOYSA-N
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Description

Evolution of Benzoxazole Derivatives in Medicinal Chemistry

Benzoxazole, a heterocyclic aromatic compound consisting of fused benzene and oxazole rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early research focused on its antimicrobial properties, with studies demonstrating efficacy against Mycobacterium tuberculosis and Staphylococcus aureus . The scaffold’s ability to mimic peptide bonds and interact with biological targets, such as DNA topoisomerases and COX-2 enzymes, spurred interest in optimizing its derivatives for therapeutic use .

By the 1990s, synthetic advancements enabled the introduction of functional groups at strategic positions on the benzoxazole core. For instance, carboxylate substitutions at the 4th, 5th, and 6th positions were found to enhance solubility and binding affinity to enzymes like β-amyloid plaques, relevant in Alzheimer’s disease research . These developments laid the groundwork for targeted modifications, including the synthesis of methyl 2-amino-1,3-benzoxazole-4-carboxylate, which emerged as a key intermediate in multicomponent reactions .

Emergence of this compound as a Target Compound

The synthesis of this compound (C₉H₈N₂O₃, MW: 192.17 g/mol) reflects innovations in catalytic methodologies. Copper(II) complexes, such as [Cu(L1)Cl] and [Cu(L2)Cl], have been employed to facilitate one-pot multicomponent reactions involving o-aminophenol, aldehydes, and methyl cyanoacetate, achieving yields exceeding 80% under mild conditions . This compound’s 4-carboxylate group enables further functionalization via ester hydrolysis or amide coupling, making it a versatile precursor for anticancer and antimicrobial agents .

A key advantage of this derivative lies in its electronic configuration. The electron-withdrawing carboxylate group at the 4th position stabilizes the oxazole ring, while the amino group at the 2nd position participates in hydrogen bonding with biological targets, as evidenced by molecular docking studies against bacterial dihydrofolate reductase . These properties distinguish it from earlier benzoxazole derivatives lacking regioselective substitutions.

Comparative Analysis with Analogues

Structural variations among benzoxazole carboxylates significantly influence their pharmacological profiles. The table below summarizes critical differences:

Derivative Substituent Position Key Biological Activity Synthetic Accessibility
Methyl 4-carboxylate 4 Anticancer, antimicrobial High (copper catalysis)
6-Carboxylic acid 6 Antitubercular Moderate
5-Carboxylate 5 Neuroprotective Low (multi-step synthesis)
Benzothiazole analogues N/A Antiviral, anti-inflammatory Variable

The 4-carboxylate derivative exhibits superior synthetic accessibility compared to its 5- and 6-substituted counterparts, which often require protective group strategies or harsh reaction conditions . For example, methyl 2-butyl-1,3-benzoxazole-5-carboxylate (CAS: 1305712-81-5) necessitates a multistep sequence starting from 3,5-di-tert-butyl-1,2-benzoquinone, limiting scalability . In contrast, the 4-carboxylate’s streamlined synthesis aligns with green chemistry principles, as demonstrated by its production in aqueous t-BuOH/DMF mixtures .

Functionally, the 4-carboxylate’s planar structure enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature less pronounced in bulkier 5-substituted derivatives . Benzothiazole analogues, while sharing similar heterocyclic frameworks, exhibit divergent bioactivity due to sulfur’s polarizability compared to oxygen, underscoring the benzoxazole scaffold’s unique pharmacophoric advantages .

Properties

IUPAC Name

methyl 2-amino-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOWPIRBUDTROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with an appropriate carboxylate ester under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-aminobenzoxazole-4-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are frequently used. For example, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with high yields .

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzoxazole derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring.

Scientific Research Applications

methyl 2-amino-1,3-benzoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminobenzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₉H₈N₂O₃ 192.17 Not reported 2-Amino, 4-methyl ester
Methyl 5-aminobenzo[d]oxazole-2-carboxylate C₉H₈N₂O₃ 192.17 Not reported 5-Amino, 2-methyl ester
2-Amino-1,3-benzothiazole-4-carboxylic acid C₈H₆N₂O₂S 194.21 Not reported 2-Amino, 4-carboxylic acid
Compound 7c (Thiazole-oxadiazole hybrid) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Oxadiazole, sulfanyl group

Research Findings and Implications

  • Synthesis : The target compound shares cyclization strategies with other benzoxazoles but requires precise control of substituent positions to optimize yield .
  • Thermodynamics: Substituent effects observed in naphthyridines () underscore the importance of methyl and amino groups in modulating binding interactions, a principle applicable to benzoxazole derivatives .

Biological Activity

Methyl 2-amino-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2O_3, with a molecular weight of approximately 202.20 g/mol. The compound features a benzoxazole ring with an amino group and a carboxylate moiety, which contribute to its biological reactivity and potential pharmacological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzoxazole family exhibit significant activity against various bacterial strains. For instance, a recent study reported minimal inhibitory concentrations (MIC) for several derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundTarget BacteriaMIC (µg/mL)
1S. aureus50
2E. coli100
3Bacillus subtilis75

Anticancer Potential

The compound has also been explored for its anticancer activities. Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., topoisomerase). Notably, it has shown selective cytotoxicity towards various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell death.
  • Anticancer Mechanism : It inhibits specific pathways involved in cell proliferation and survival, including the modulation of apoptotic pathways.
  • Anti-inflammatory Mechanism : It reduces the expression of inflammatory mediators by inhibiting signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
  • Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-1,3-benzoxazole-4-carboxylate?

Answer: The compound is synthesized via cyclization and esterification reactions. A representative method involves heating precursor intermediates (e.g., substituted benzoxazole derivatives) under vacuum (40 torr) at 230°C for 5 hours, followed by purification via flash column chromatography with ethyl acetate/hexane gradients (1:49 to 1:19) . Key considerations:

  • Reaction Monitoring : Use TLC with UV visualization.
  • Purification : Silica gel chromatography is critical for isolating the esterified product.
  • Yield Optimization : Adjust vacuum pressure to minimize decomposition.

Q. How can the molecular structure of this compound be validated?

Answer: X-ray crystallography is the gold standard. Use SHELXL for small-molecule refinement and WinGX for data processing and visualization .

  • Data Collection : High-resolution (<1.0 Å) single-crystal diffraction.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%).
  • Software Workflow : SHELXS (structure solution) → SHELXL (refinement) → ORTEP for Windows (graphical representation) .

Advanced Research Questions

Q. How do substituents on the benzoxazole ring influence binding affinity in biological systems?

Answer: Substituent effects are quantified via thermodynamic profiling. For example, methyl groups at specific positions enhance binding affinity by altering hydrophobic interactions.

  • Experimental Design :
    • Binding Assays : Use isothermal titration calorimetry (ITC) to measure ΔG, ΔH, and ΔS.
    • DNA Duplex Models : Study interactions with AP site-containing DNA via melting temperature (Tm) shifts .
  • Key Finding : Methylation increases binding affinity by 2 orders of magnitude (e.g., K = 1.9 × 10⁷ M⁻¹ for tri-methylated derivatives) .

Q. Table 1: Substituent Effects on Binding Affinity

Substituent PositionBinding Constant (M⁻¹)Thermodynamic Driver
Parent (no methyl)0.03 × 10⁷Entropy-driven
5,7-dimethyl0.91 × 10⁷Enthalpy-driven
5,6,7-trimethyl1.9 × 10⁷Combined effects

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

  • Disordered Atoms : Apply PART instructions in SHELXL to model alternate conformations .
  • Twinning : Use the TWIN/BASF commands in SHELXL for high-resolution twinned data. Validate via R1/R2 convergence and Fo-Fc maps .
  • Software Tools : PLATON for symmetry checks and WinGX for integrated data validation .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing regioisomers of this compound?

Answer:

  • NMR Spectroscopy : Compare aromatic proton splitting patterns (e.g., para vs. meta coupling).
  • Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular formula (C₉H₈N₂O₃).
  • X-ray Diffraction : Resolve positional ambiguity via electron density maps .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO).
  • Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF).
  • Validation : Compare computed activation energies with experimental kinetic data.

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Answer:

  • Variable Control : Standardize reaction conditions (temperature, vacuum pressure, catalyst purity).

  • Yield Optimization Table :

    ParameterOptimal RangeImpact on Yield
    Temperature220–235°C±15%
    Solvent RatioHexane:EA (19:1)±10%
    Catalyst Loading1–2 mol%±5%

Q. What validation steps ensure crystallographic data integrity?

Answer:

  • CheckCIF Reports : Resolve alerts via ADDSYM and Hooft parameter validation.
  • Rigorous Refinement : Apply restraints for anisotropic displacement parameters and hydrogen bonding .

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